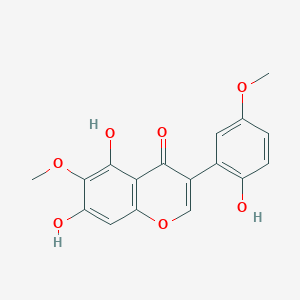

7,3',4',5'-Tetramethoxyflavanone

Vue d'ensemble

Description

7,3’,4’,5’-Tetramethoxyflavanone is a type of polymethoxyflavones (PMFs) that can be isolated from M. exotica . It possesses various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .

Molecular Structure Analysis

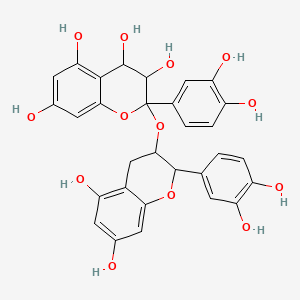

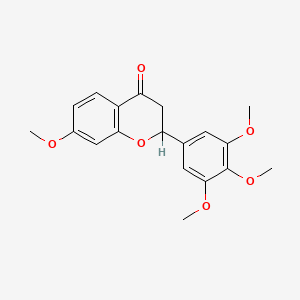

The molecular formula of 7,3’,4’,5’-Tetramethoxyflavanone is C19H20O6 . The molecule contains a total of 47 bonds. There are 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 5 ethers (aromatic) .Applications De Recherche Scientifique

Phytochemical Investigation : TMF has been identified in phytochemical investigations of plants like Andrographis paniculata and Calliandra inermis, suggesting its natural occurrence and potential medicinal properties (Rao et al., 2004); (Maheswara et al., 2004).

Allelopathic Applications : TMF derivatives were identified in the root exudate of Desmodium uncinatum, indicating potential allelopathic applications and a role in plant interactions (Tsanuo et al., 2003).

Biological Activities : Studies have explored the biological activities of flavonoids, including TMF, highlighting their potential as antioxidants, anti-viral, and anti-fungal agents (Hanson, 2016).

Pharmacokinetics and Bioavailability : Research on the pharmacokinetics, bioavailability, and excretion of TMF in rats provides insights into its potential therapeutic applications (Wei et al., 2014).

Antimicrobial and Radical Scavenging Properties : TMF and its derivatives have shown antimicrobial activities against various pathogens and possess radical scavenging properties, indicating their potential in therapeutic and pharmacological applications (Chacha et al., 2005).

Metabolite Identification : The identification of TMF metabolites in rat urine using isotope-labeling methods provides crucial data for understanding its metabolic pathways and potential pharmacological effects (Lu et al., 2012).

Antimycobacterial Activity : TMF has been shown to possess antimycobacterial activity, suggesting its potential use in treating bacterial infections (Suksamrarn et al., 2004).

Propriétés

IUPAC Name |

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKYQSRIQIJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,3',4',5'-Tetramethoxyflavanone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)